molecular formula C14H12INO B14584584 3-Methyl-2-phenyl-1,3-benzoxazol-3-ium iodide CAS No. 61372-51-8

3-Methyl-2-phenyl-1,3-benzoxazol-3-ium iodide

Cat. No.: B14584584
CAS No.: 61372-51-8
M. Wt: 337.15 g/mol
InChI Key: PVQGMTBHIRWTQH-UHFFFAOYSA-M
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Description

This compound belongs to the benzoxazole family, which is characterized by a benzene ring fused with an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-phenyl-1,3-benzoxazol-3-ium iodide typically involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzoxazole ring. The final step involves the quaternization of the nitrogen atom with methyl iodide to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-phenyl-1,3-benzoxazol-3-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzoxazole derivatives .

Scientific Research Applications

3-Methyl-2-phenyl-1,3-benzoxazol-3-ium iodide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methyl-2-phenyl-1,3-benzoxazol-3-ium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2-phenyl-1,3-benzoxazol-3-ium iodide is unique due to its specific structural features, such as the presence of a methyl group at the 3-position and a phenyl group at the 2-position.

Properties

CAS No.

61372-51-8

Molecular Formula

C14H12INO

Molecular Weight

337.15 g/mol

IUPAC Name

3-methyl-2-phenyl-1,3-benzoxazol-3-ium;iodide

InChI

InChI=1S/C14H12NO.HI/c1-15-12-9-5-6-10-13(12)16-14(15)11-7-3-2-4-8-11;/h2-10H,1H3;1H/q+1;/p-1

InChI Key

PVQGMTBHIRWTQH-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=C(OC2=CC=CC=C21)C3=CC=CC=C3.[I-]

Origin of Product

United States

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